molecular formula C24H22N2O3 B11636101 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B11636101
M. Wt: 386.4 g/mol
InChI Key: CEBNPHPWCHMFJU-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 5,7-dimethyl-1,3-benzoxazole with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its ability to undergo photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, resulting in the formation of a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its high fluorescence quantum yield and large Stokes shift, which makes it highly sensitive and specific for detecting biomolecules in living cells. Additionally, its stability and minimal cytotoxicity make it suitable for various biological applications .

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H22N6O4
  • Molar Mass : 458.47 g/mol
  • CAS Number : 666209-35-4

Structural Characteristics

The compound features a benzamide structure with a benzoxazole moiety, which is known for its biological activity. The presence of ethoxy and dimethyl groups enhances its lipophilicity, potentially improving cellular uptake.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which are overexpressed in various cancers.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of HDACs : By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Studies suggest that HDAC inhibitors promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancerous cells, preventing proliferation.

Pharmacological Studies

A pharmacological study conducted on a series of benzamide derivatives demonstrated varying degrees of HDAC inhibition. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects against HDAC1 and HDAC2.

CompoundIC50 (nM)HDAC1 InhibitionHDAC2 Inhibition
BA14.8HighModerate
BA239.9ModerateLow
This compoundTBDTBDTBD

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of various benzamide derivatives on glioblastoma cell lines, this compound was evaluated alongside known HDAC inhibitors. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM.

Study 2: In Vivo Assessment

An in vivo study involving xenograft models demonstrated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27)

InChI Key

CEBNPHPWCHMFJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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